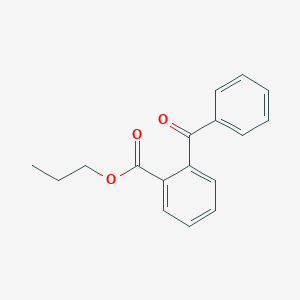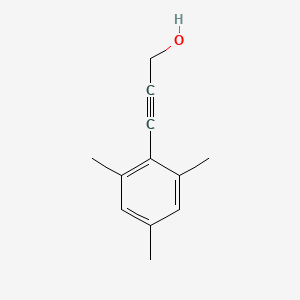
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C12H14O It is characterized by the presence of a hydroxyl group (-OH) attached to a propynyl group, which is further connected to a trimethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol typically involves the reaction of 2,4,6-trimethylphenylacetylene with formaldehyde in the presence of a base. The reaction proceeds via the addition of the acetylene to the formaldehyde, followed by a rearrangement to form the desired product. Common bases used in this reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-en-1-ol or 3-(2,4,6-Trimethylphenyl)propan-1-ol.
Substitution: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-chloride.
科学的研究の応用
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with enzymes and other proteins. These interactions can modulate the activity of enzymes and affect cellular processes.
類似化合物との比較
Similar Compounds
Propargyl alcohol (2-propyn-1-ol): A simpler compound with similar reactivity but lacking the trimethylphenyl group.
3-Trimethylsilyl-2-propyn-1-ol: Contains a trimethylsilyl group instead of a trimethylphenyl group, leading to different chemical properties.
Uniqueness
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
774-10-7 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
3-(2,4,6-trimethylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8,13H,6H2,1-3H3 |
InChIキー |
IUDAJVZEUIDFQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C#CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


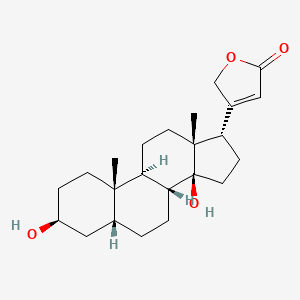
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)

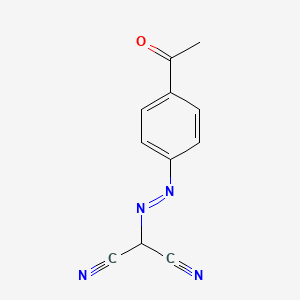
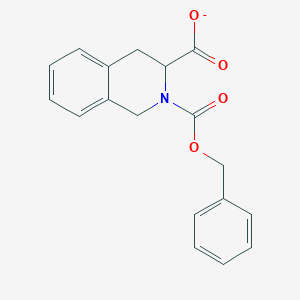
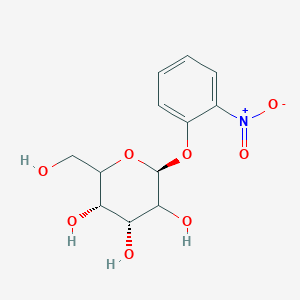
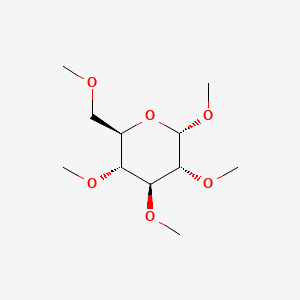
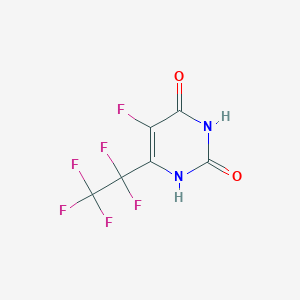
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
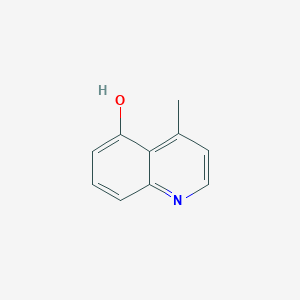
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)

